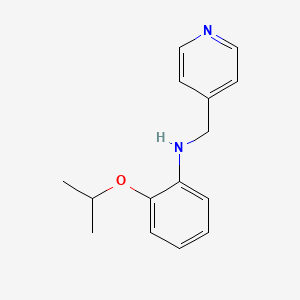![molecular formula C14H12N2O B7557807 3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
3-[(4-Hydroxyanilino)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Hydroxyanilino)methyl]benzonitrile, also known as ABT-263, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs known as BH3 mimetics, which target the anti-apoptotic proteins in cancer cells and induce apoptosis, or programmed cell death. In
Mecanismo De Acción
3-[(4-Hydroxyanilino)methyl]benzonitrile works by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. These proteins prevent apoptosis by binding to and sequestering pro-apoptotic proteins such as Bim, Bad, and Puma. By inhibiting the anti-apoptotic proteins, 3-[(4-Hydroxyanilino)methyl]benzonitrile releases the pro-apoptotic proteins, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(4-Hydroxyanilino)methyl]benzonitrile has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models. However, 3-[(4-Hydroxyanilino)methyl]benzonitrile has also been shown to have off-target effects, such as thrombocytopenia, which limits its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-Hydroxyanilino)methyl]benzonitrile is a useful tool for studying the role of anti-apoptotic proteins in cancer cells. It can be used to investigate the mechanism of action of these proteins and to identify potential therapeutic targets. However, 3-[(4-Hydroxyanilino)methyl]benzonitrile has limitations in terms of its specificity and off-target effects, which must be taken into consideration when interpreting results.
Direcciones Futuras
Future research on 3-[(4-Hydroxyanilino)methyl]benzonitrile should focus on developing more specific BH3 mimetics with fewer off-target effects. In addition, research should be conducted to identify biomarkers that can predict response to 3-[(4-Hydroxyanilino)methyl]benzonitrile and to develop strategies to overcome resistance to the drug. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 3-[(4-Hydroxyanilino)methyl]benzonitrile in combination with other chemotherapeutic agents for the treatment of cancer.
Métodos De Síntesis
The synthesis of 3-[(4-Hydroxyanilino)methyl]benzonitrile involves several steps, starting with the reaction of 4-bromo-2-fluorobenzonitrile with 4-hydroxyaniline to form 3-[(4-Hydroxyanilino)methyl]benzonitrile. The reaction is carried out in the presence of a base and a catalyst, such as palladium on carbon or copper iodide. The product is then purified by column chromatography to obtain pure 3-[(4-Hydroxyanilino)methyl]benzonitrile.
Aplicaciones Científicas De Investigación
3-[(4-Hydroxyanilino)methyl]benzonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In preclinical studies, 3-[(4-Hydroxyanilino)methyl]benzonitrile has demonstrated efficacy as a single agent and in combination with other chemotherapeutic agents. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-[(4-Hydroxyanilino)methyl]benzonitrile in patients with various types of cancer.
Propiedades
IUPAC Name |
3-[(4-hydroxyanilino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14(17)7-5-13/h1-8,16-17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHYFDABVIJXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyanilino)methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)

![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)


![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)


![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
